molecular formula C8H10BrN B15200882 2-bromo-N,6-dimethylaniline

2-bromo-N,6-dimethylaniline

Cat. No.: B15200882
M. Wt: 200.08 g/mol
InChI Key: SIYFWDFJYHFNBN-UHFFFAOYSA-N
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Description

2-Bromo-N,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and two methyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N,6-dimethylaniline can be synthesized through several methods. One common approach involves the bromination of N,N-dimethylaniline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride at room temperature. Another method involves the use of mesitylene as a reaction solvent to participate in a methylation reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,6-dimethylaniline undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable reagents.

    Nucleophilic Substitution: The compound can react with nucleophiles to form new derivatives.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.

    Nucleophilic Substitution: Products include substituted anilines and other aromatic compounds.

    Oxidation and Reduction: Products include quinones and reduced amines.

Scientific Research Applications

2-Bromo-N,6-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N,6-dimethylaniline involves its interaction with various molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity. The compound can form complexes with metal ions and participate in coordination chemistry. Additionally, its electrophilic and nucleophilic properties enable it to undergo various chemical transformations.

Comparison with Similar Compounds

2-Bromo-N,6-dimethylaniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-bromo-N,6-dimethylaniline

InChI

InChI=1S/C8H10BrN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3

InChI Key

SIYFWDFJYHFNBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)NC

Origin of Product

United States

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